(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone
Description
Properties
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3,5-dinitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O5/c30-22(17-12-18(28(31)32)14-19(13-17)29(33)34)27-10-8-26(9-11-27)21-7-6-20(24-25-21)23-15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAMXRFEYDQRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone is a complex organic molecule belonging to the class of pyridazine derivatives. Known for their diverse pharmacological activities, pyridazine derivatives have been studied extensively for applications in medicinal chemistry. This article focuses on the biological activity of this specific compound, highlighting its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 418.45 g/mol . The compound features several functional groups that contribute to its biological activity, including a piperazine ring and a dinitrophenyl moiety.
| Property | Value |
|---|---|
| Molecular Weight | 418.45 g/mol |
| Molecular Formula | C22H22N6O3 |
| LogP | 2.8759 |
| Polar Surface Area | 85.537 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Pyridazine Core : This is achieved through reactions involving hydrazine and diketones.
- Introduction of the Benzylamino Group : Nucleophilic substitution reactions are used to incorporate the benzylamino group.
- Formation of the Piperazine Ring : The piperazine structure is formed by reacting an intermediate with piperazine.
- Attachment of the Dinitrophenyl Moiety : This final step involves condensation reactions leading to the complete structure.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Pyridazine derivatives have shown efficacy against various bacterial and fungal strains.
- Antitumor Activity : Studies have reported anticancer properties, particularly in inhibiting tumor cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as monoamine oxidase (MAO), which is significant in neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Binding : It binds to specific enzymes, inhibiting their activity and modulating metabolic pathways.
- Receptor Interaction : The compound may interact with cellular receptors, influencing signal transduction processes.
- Gene Expression Modulation : It can affect gene transcription by interacting with transcription factors.
Case Studies
- Antitumor Activity Study : A study evaluated the cytotoxic effects of various pyridazine derivatives on cancer cell lines, demonstrating that this compound significantly inhibited cell growth at concentrations as low as 10 µM .
- Enzyme Inhibition Study : Another investigation focused on the inhibition of MAO-A and MAO-B by related compounds. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting high potency as potential therapeutic agents for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyridazine derivatives with modifications targeting enhanced bioactivity. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Solubility and Flexibility: The piperazine linker may confer better aqueous solubility than the rigid phenethylamino or thioether linkages in I-6230 and I-6373, respectively. This could improve pharmacokinetic profiles .
Notes
- Evidence Limitations : Direct comparisons are restricted to structural analogs due to the absence of dedicated studies on the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
